molecular formula C22H22N2O2S B2984571 N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 681168-30-9

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2984571
CAS No.: 681168-30-9
M. Wt: 378.49
InChI Key: SSZRNADRKXEXRW-UHFFFAOYSA-N
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Description

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C22H22N2O2S and its molecular weight is 378.49. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and van der waals forces .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to influence a variety of pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would be largely determined by the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental influences on this compound are currently unknown .

Properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-14-11-17(9-10-20(14)26-2)19-13-27-22(23-19)24-21(25)18-8-7-15-5-3-4-6-16(15)12-18/h7-13H,3-6H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZRNADRKXEXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(CCCC4)C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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